molecular formula C14H13N3OS2 B2386440 N-(cyanomethyl)-2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxamide CAS No. 1311732-06-5

N-(cyanomethyl)-2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxamide

Cat. No. B2386440
CAS RN: 1311732-06-5
M. Wt: 303.4
InChI Key: PRAWGNCOBWZTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)-2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is known for its unique structure and mechanism of action, which makes it an interesting subject of study for researchers.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxamide is not fully understood. However, it is believed that the compound works by inhibiting various enzymes and proteins involved in cellular processes, leading to cell death in cancer cells and inhibition of viral and bacterial growth.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In viral and bacterial infections, the compound has been shown to inhibit viral and bacterial growth and replication.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(cyanomethyl)-2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxamide is its broad spectrum of activity against various types of cancer cells, viruses, and bacteria. Additionally, the compound is relatively easy to synthesize and can be purified using standard chromatographic techniques. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-(cyanomethyl)-2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxamide. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various disease models. Finally, the development of more soluble analogs of the compound could lead to improved efficacy and easier handling in laboratory experiments.

Synthesis Methods

The synthesis of N-(cyanomethyl)-2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various chromatographic techniques.

Scientific Research Applications

N-(cyanomethyl)-2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit anticancer, antiviral, and antibacterial properties in various in vitro and in vivo studies. Additionally, the compound has been investigated for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

N-(cyanomethyl)-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c15-4-5-16-13(18)12-10-3-8-19-9-11(10)20-14(12)17-6-1-2-7-17/h1-2,6-7H,3,5,8-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAWGNCOBWZTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1C(=C(S2)N3C=CC=C3)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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